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Compound of Interest

Compound Name: 4,4-Dimethoxybutan-1-ol

Cat. No.: B050898

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4,4-dimethoxybutan-1-ol and its

derivatives, 4,4-dimethoxybutanal and 4,4-dimethoxybutyl acetate. The information presented

is intended to aid in the identification, characterization, and quality control of these compounds
in a research and development setting.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 4,4-dimethoxybutan-1-ol and
its derivatives. This data is essential for distinguishing between these structurally related
compounds.
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Compound Spectroscopic Technique Key Data Points

~3.3-3.5 ppm (s, 6H, -OCH5),
) variable ppm (br s, 1H, -OH),
4,4-dimethoxybutan-1-ol H NMR _
other multiplets for the butane

backbone.[1]

Resonances for two equivalent
methoxy carbons, the acetal
15C NMR carbon, and the butanol chain
carbons are expected. Specific
shifts are not readily available

in the literature.

Broad O-H stretch (~3200—
3600 cm™1), C-O stretches

IR Spectroscopy (~1050-1150 cm~1), and C-H
stretches (~2850-3000 cm™1).

[1]

Molecular Weight: 134.17
g/mol .[1] Fragmentation may
show loss of water (M-18) or
Mass Spectrometry alkoxy groups. The molecular
ion peak may be weak or
absent in electron ionization

(El) mass spectra.[1]

Expected signals include a

singlet for the methoxy groups,
4,4-dimethoxybutanal 1H NMR a triplet for the aldehydic

proton, and multiplets for the

methylene protons.

Expected signals include those

for the methoxy carbons, the
13C NMR acetal carbon, the aldehydic

carbon, and the methylene

carbons.
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IR Spectroscopy

Characteristic C=0 stretch of
an aldehyde is expected
around 1720-1740 cm™1.

Mass Spectrometry

Molecular Weight: 132.16
g/mol .[2] The mass spectrum
is available in public

databases.

4,4-dimethoxybutyl acetate

1H NMR

Expected signals include a
singlet for the acetate methyl
group, a singlet for the
methoxy groups, and triplets
for the methylene groups
adjacent to the oxygen and the

acetal.

13C NMR

Expected signals include those
for the acetate carbonyl and
methyl carbons, the methoxy
carbons, the acetal carbon,

and the methylene carbons.

IR Spectroscopy

A strong C=0 stretch for the
ester is expected around 1735-
1750 cm~1.

Mass Spectrometry

Molecular Weight: 176.21
g/mol . The mass spectrum
would show characteristic
fragmentation of an acetate

ester.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz
or higher.

o Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, D20, or acetone-ds).[3] The solution should be free of
particulate matter.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0O ppm).

o Data Acquisition: Acquire the *H spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are recorded to identify the functional groups present
in the molecules.

o Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates
(e.g., NaCl or KBr) to form a thin film.

» Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm™1.

e Background Correction: Record a background spectrum of the clean, empty salt plates and
subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)
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Electron lonization (El) Mass Spectrometry is used to determine the molecular weight and
fragmentation pattern of the compounds.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a gas chromatograph (GC-MS) for volatile compounds.

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Interpretation: Identify the molecular ion peak (if present) and analyze the
fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic
analysis of 4,4-dimethoxybutan-1-ol and its derivatives.
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Caption: General experimental workflow for the spectroscopic analysis of organic compounds.
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Caption: Chemical relationship between 4,4-dimethoxybutan-1-ol and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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